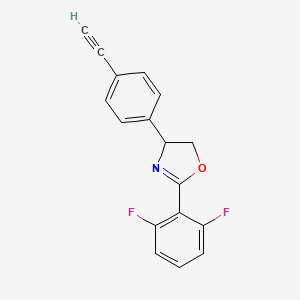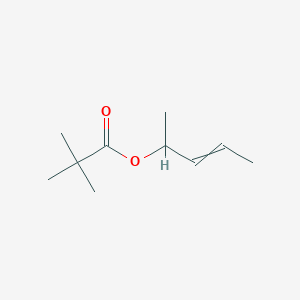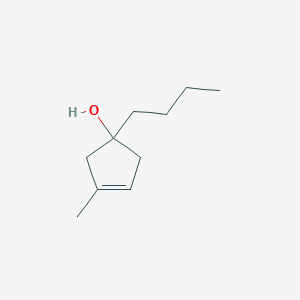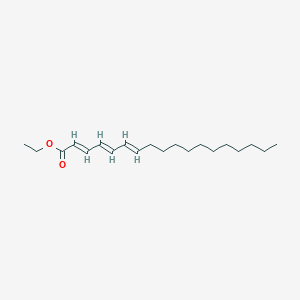
2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- is a chemical compound with the molecular formula C20H34O2. It is an ester derived from octadecatrienoic acid and ethanol. This compound is characterized by the presence of three conjugated double bonds in the E (trans) configuration, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- typically involves the esterification of octadecatrienoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the esterification process. The use of immobilized acid catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ethers
Wissenschaftliche Forschungsanwendungen
2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- involves its interaction with cellular components. The compound’s conjugated double bonds allow it to act as an antioxidant by scavenging reactive oxygen species (ROS). Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12,15-Octadecatrienoic acid, ethyl ester, (Z,Z,Z)-:
2,4-Decadienoic acid, ethyl ester, (E,Z)-: A shorter chain ester with similar conjugated double bonds but different chain length and configuration.
Uniqueness
2,4,6-Octadecatrienoic acid, ethyl ester, (E,E,E)- is unique due to its specific arrangement of three conjugated trans double bonds, which imparts distinct chemical and biological properties compared to its cis counterparts and other similar esters.
Eigenschaften
CAS-Nummer |
144100-10-7 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
ethyl (2E,4E,6E)-octadeca-2,4,6-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-19H,3-13H2,1-2H3/b15-14+,17-16+,19-18+ |
InChI-Schlüssel |
YQENMVNHTDPKOC-CJBMEHDJSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C/C=C/C=C/C(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCC=CC=CC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)
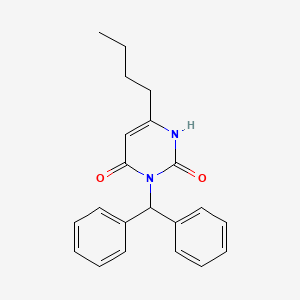
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)
